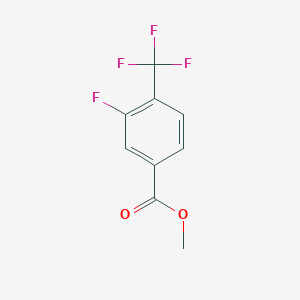

Methyl 3-fluoro-4-(trifluoromethyl)benzoate

Description

BenchChem offers high-quality Methyl 3-fluoro-4-(trifluoromethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-fluoro-4-(trifluoromethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-fluoro-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c1-15-8(14)5-2-3-6(7(10)4-5)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLARJSCTWHCNMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Profile: Methyl 3-fluoro-4-(trifluoromethyl)benzoate

CAS Registry Number: 773873-89-5[][2][3][4]

Executive Summary

Methyl 3-fluoro-4-(trifluoromethyl)benzoate (CAS 773873-89-5) is a specialized fluorinated aromatic building block utilized primarily in the synthesis of pharmaceutical and agrochemical agents. As a dual-functionalized benzene derivative, it offers researchers a strategic scaffold for modulating lipophilicity, metabolic stability, and electronic distribution in bioactive molecules. This guide provides a comprehensive technical analysis of its properties, synthesis pathways, and application logic in drug discovery.

Chemical Identity & Properties

The compound is characterized by a benzoate core substituted with a fluorine atom at the meta position and a trifluoromethyl group at the para position relative to the ester functionality. This specific substitution pattern creates a highly electron-deficient aromatic ring, influencing subsequent nucleophilic substitutions and metabolic susceptibility.

Key Identifiers

| Parameter | Specification |

| Chemical Name | Methyl 3-fluoro-4-(trifluoromethyl)benzoate |

| CAS Number | 773873-89-5 |

| Molecular Formula | C₉H₆F₄O₂ |

| Molecular Weight | 222.14 g/mol |

| MDL Number | MFCD06203754 |

| SMILES | COC(=O)C1=CC(F)=C(C(F)(F)F)C=C1 |

Physical & Chemical Characteristics[6][7]

-

Appearance: Typically a white to off-white solid or semi-solid at room temperature (dependent on purity and crystal form).

-

Solubility: Soluble in common organic solvents (DCM, Ethyl Acetate, Methanol); insoluble in water.

-

Electronic Properties: The presence of both -F and -CF₃ groups exerts a strong electron-withdrawing effect (inductive and resonance), significantly deactivating the ring toward electrophilic aromatic substitution while activating it for nucleophilic attack at the ortho positions relative to the electron-withdrawing groups.

Synthesis & Manufacturing Workflow

The primary industrial route to Methyl 3-fluoro-4-(trifluoromethyl)benzoate involves the esterification of its corresponding carboxylic acid precursor. This process is favored for its high yield and scalability.

Precursor Identification

-

Starting Material: 3-Fluoro-4-(trifluoromethyl)benzoic acid[5][6]

-

Reagent: Methanol (MeOH) acting as both solvent and reactant.

-

Catalyst: Sulfuric acid (

) or Thionyl chloride (

Reaction Mechanism Visualization

The following diagram outlines the standard synthesis workflow and potential downstream derivatization pathways.

Figure 1: Synthesis of Methyl 3-fluoro-4-(trifluoromethyl)benzoate via acid-catalyzed esterification and downstream utility.

Applications in Drug Discovery

The "Fluorine Scan" Strategy

In medicinal chemistry, this compound is often selected during a "fluorine scan"—a systematic substitution of hydrogen atoms with fluorine to optimize potency and DMPK (Drug Metabolism and Pharmacokinetics) properties.

-

Metabolic Blocking: The para-trifluoromethyl group effectively blocks metabolic oxidation at the C4 position, a common site for CYP450-mediated clearance.

-

Lipophilicity Modulation: The addition of fluorine atoms increases lipophilicity (

), enhancing membrane permeability and blood-brain barrier (BBB) penetration. -

Bioisosterism: The ester group serves as a masked carboxylic acid or can be converted into heterocycles (e.g., oxadiazoles) that mimic amide bonds.

Strategic Decision Logic

The selection of CAS 773873-89-5 over other isomers is driven by specific structural activity relationship (SAR) requirements.

Figure 2: Medicinal chemistry decision tree for selecting the 3-fluoro-4-(trifluoromethyl) substitution pattern.

Safety & Handling Protocol

While specific toxicological data for this ester may be limited, it should be handled with the standard precautions reserved for fluorinated organic esters.

-

Hazard Classification (GHS):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE Requirements: Nitrile gloves, safety goggles, and use of a fume hood are mandatory.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent hydrolysis of the ester moiety.

References

-

PubChem. (n.d.). Compound Summary: Fluorinated Benzoates. Retrieved from [Link]

Sources

- 2. 773873-89-5 | METHYL 3-FLUORO-4-(TRIFLUOROMETHYL)BENZOATE - Aromsyn Co.,Ltd. [aromsyn.com]

- 3. calpaclab.com [calpaclab.com]

- 4. CAS 773873-89-5 | 2823-3-0N | MDL MFCD06203754 | Methyl 3-fluoro-4-(trifluoromethyl)benzoate | SynQuest Laboratories [synquestlabs.com]

- 5. 115754-21-7 3-Fluoro-4-(trifluoromethyl)benzoic acid [chemsigma.com]

- 6. shsinofluoro.lookchem.com [shsinofluoro.lookchem.com]

- 7. chemimpex.com [chemimpex.com]

Advanced Mass Spectrometry Characterization of Methyl 3-fluoro-4-(trifluoromethyl)benzoate

Executive Summary & Physicochemical Context

Methyl 3-fluoro-4-(trifluoromethyl)benzoate (CAS: N/A for specific isomer in common public lists, chemically distinct analog to CID 520447) is a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1] The strategic placement of the fluorine atom (C3) and the trifluoromethyl group (C4) on the benzoate scaffold imparts unique metabolic stability and lipophilicity to downstream scaffolds.[1]

For the analytical chemist, this molecule presents a textbook case of Electron Ionization (EI) behavior in electron-deficient aromatic esters . The strong electron-withdrawing nature of the -CF3 and -F substituents significantly alters the fragmentation kinetics compared to a standard methyl benzoate, requiring a tailored approach to mass spectral interpretation.[2][1]

Chemical Identity Table

| Property | Value |

| IUPAC Name | Methyl 3-fluoro-4-(trifluoromethyl)benzoate |

| Molecular Formula | C₉H₆F₄O₂ |

| Exact Mass | 222.03 g/mol |

| Key Substituents | Methyl Ester (-COOCH₃), Fluoro (-F), Trifluoromethyl (-CF₃) |

| Volatility | Moderate (Suitable for GC-MS) |

| Polarity | Low-Medium (Fluorine reduces polar interaction relative to hydroxy/amino analogs) |

Instrumentation & Method Development Strategy

While Liquid Chromatography-Mass Spectrometry (LC-MS) using Electrospray Ionization (ESI) is often the default for drug metabolites, Gas Chromatography-Mass Spectrometry (GC-MS) is the superior choice for this precursor due to its lack of acidic/basic sites for easy protonation/deprotonation and its sufficient volatility.

Why GC-MS (EI)?

-

Ionization Efficiency: The molecule is neutral.[2][1] ESI+ would require adduct formation (e.g., [M+Na]⁺ or [M+NH₄]⁺), which can be inconsistent.[2][1] EI provides a reproducible, structure-rich fragmentation fingerprint.[2][1]

-

Structural Elucidation: EI at 70 eV yields hard fragmentation, allowing us to confirm the position of the fluorine atoms via specific mass losses, which is difficult in the "soft" ionization of ESI.[1]

Decision Matrix: Column & Inlet[1][2]

-

Column: A 5% phenyl-arylene phase (e.g., DB-5MS or ZB-5MS) is ideal.[2][1] The interaction between the stationary phase's phenyl rings and the analyte's electron-deficient ring provides excellent peak shape.[2][1]

-

Inlet: Split injection (10:1 to 50:1) is recommended to prevent column overload, as fluorinated esters often exhibit sharp, intense chromatographic peaks.[2][1]

Fragmentation Mechanics (The Core Analysis)

Understanding the fragmentation is not merely about matching library spectra; it is about verifying the synthesis.[2][1] The fragmentation of Methyl 3-fluoro-4-(trifluoromethyl)benzoate follows a predictable Alpha-Cleavage pathway characteristic of aromatic esters, modified by the stability of the fluorinated ring.[2][1]

Primary Fragmentation Pathway[1][2]

-

Molecular Ion (

): The parent peak appears at m/z 222 .[2][1] Due to the stability of the aromatic ring, this peak is usually distinct and of moderate intensity.[2][1] -

-Cleavage (Loss of Methoxy): The bond between the carbonyl carbon and the ether oxygen is the weakest link.[2][1] Homolytic cleavage results in the loss of a methoxy radical (

-

Decarbonylation (Loss of CO): The acylium ion (m/z 191) ejects a neutral carbon monoxide (CO, mass 28) molecule.[2][1]

-

Fluorine/CF3 Stability: Unlike alkyl fluorides, the aromatic C-F and C-CF3 bonds are strong.[2][1] We generally do not see immediate loss of F (m/z 203) or CF3 (m/z 153) from the molecular ion.[2][1] However, the aryl cation (m/z 163) may undergo secondary fragmentation losing

carbenes or HF under high energy.[2][1]

Visualization of Fragmentation Logic

The following diagram illustrates the causal pathway of ion formation.

Caption: Figure 1. Electron Ionization (70 eV) fragmentation pathway for Methyl 3-fluoro-4-(trifluoromethyl)benzoate, highlighting the sequential loss of the ester functionality.

Experimental Protocol: GC-MS Characterization

This protocol is designed to be self-validating. If the m/z 191 peak is not the base peak, or if m/z 222 is absent, the system or synthesis is suspect.[2][1]

Sample Preparation[1][2]

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).[2][1] Avoid Methanol (risk of transesterification).[2][1]

-

Concentration: 100 µg/mL (100 ppm).

-

Vial: Amber glass to prevent potential photodegradation of the fluorinated ring (though generally stable).[2][1]

Instrument Parameters (Agilent/Thermo/Shimadzu Compatible)

| Parameter | Setting | Rationale |

| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation.[2][1] |

| Injection Mode | Split (20:1) | Prevents detector saturation; improves peak shape.[2][1] |

| Carrier Gas | Helium, 1.0 mL/min | Constant flow for reproducible retention times.[2][1] |

| Column | DB-5MS (30m x 0.25mm x 0.25µm) | Standard non-polar phase separates impurities effectively.[2][1] |

| Transfer Line | 280°C | Prevents condensation of high-boiling matrix components.[2][1] |

| Ion Source | 230°C | Standard EI source temperature.[2][1] |

| Scan Range | m/z 40 – 450 | Captures small fragments (CF3+ at 69) and parent ion.[2][1] |

Temperature Program

-

Hold: 60°C for 1 min (Solvent delay).

-

Ramp: 20°C/min to 280°C.

-

Hold: 3 min at 280°C.

Data Interpretation & Quality Control

Predicted Mass Spectrum Table

Use this table to validate your experimental results.

| m/z | Ion Identity | Relative Abundance (Est.)[2][1][3] | Notes |

| 222 | 20-40% | Molecular Ion.[2][1] Must be present. | |

| 203 | <5% | Rare loss of F from aromatic ring.[2][1] | |

| 191 | 100% (Base) | Acylium ion.[2][1] Diagnostic for methyl esters. | |

| 163 | 40-60% | Aryl cation (Substituted phenyl ring).[2][1] | |

| 69 | 10-20% | Characteristic fluorocarbon fragment.[2][1] | |

| 59 | 5-10% | Ester fragment.[2][1] |

Troubleshooting Common Issues

-

Issue: Absence of m/z 222 (Parent Ion).

-

Issue: Peak Tailing.

Workflow Visualization: Method Validation

The following decision tree outlines the logical flow for validating the identity of the compound using the data generated.

Caption: Figure 2. Logic gate for the mass spectral validation of Methyl 3-fluoro-4-(trifluoromethyl)benzoate.

References

-

National Institute of Standards and Technology (NIST). Methyl 3-(trifluoromethyl)benzoate Mass Spectrum (Homolog Reference). NIST Chemistry WebBook, SRD 69.[2][1][5][6] [Link][1]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 520447, Methyl 4-(trifluoromethyl)benzoate.[2][1] [Link][1]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9966, 4-(Trifluoromethyl)benzoic acid.[2][1] [Link][1]

-

Sparkman, O. D. Mass Spectrometry Desk Reference. Global View Publishing.[2][1] (Standard text for fragmentation mechanisms of aromatic esters).

Sources

- 1. Methyl 3-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 4-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Methyl fluoride [webbook.nist.gov]

- 6. Methyl 3-trifluoromethylbenzoate [webbook.nist.gov]

The Strategic Utility of Methyl 3-fluoro-4-(trifluoromethyl)benzoate in Advanced Chemical Synthesis

A Technical Guide for Researchers, Scientists, and Professionals in Drug Development

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. Fluorinated building blocks are prized for their ability to confer unique and often highly desirable properties upon parent molecules, including enhanced metabolic stability, increased binding affinity, and modulated lipophilicity. Among these valuable synthons, Methyl 3-fluoro-4-(trifluoromethyl)benzoate emerges as a building block of significant interest, offering a unique substitution pattern that presents both synthetic challenges and opportunities. This guide, intended for researchers and professionals in the chemical sciences, provides an in-depth exploration of the synthesis, properties, reactivity, and applications of this versatile fluorinated compound.

Physicochemical Properties and Structural Attributes

Methyl 3-fluoro-4-(trifluoromethyl)benzoate is a benzoate ester featuring a fluorine atom at the 3-position and a trifluoromethyl group at the 4-position of the benzene ring. This specific arrangement of electron-withdrawing groups profoundly influences the electronic character and reactivity of the molecule.

Table 1: Physicochemical Properties of Methyl 3-fluoro-4-(trifluoromethyl)benzoate and Related Isomers

| Property | Methyl 3-fluoro-4-(trifluoromethyl)benzoate (Predicted/Inferred) | Methyl 3-(trifluoromethyl)benzoate[1][2] | Methyl 4-(trifluoromethyl)benzoate[3] |

| Molecular Formula | C₉H₆F₄O₂ | C₉H₇F₃O₂ | C₉H₇F₃O₂ |

| Molecular Weight | 222.14 g/mol | 204.15 g/mol | 204.15 g/mol |

| Appearance | Colorless liquid or low-melting solid | Colorless liquid | Liquid |

| Boiling Point | Not available | 198 °C | 94-95 °C / 21 mmHg |

| Melting Point | Not available | Not applicable | 13-14 °C |

| Density | Not available | 1.30 g/mL | 1.268 g/mL at 25 °C |

| Refractive Index | Not available | 1.45 | n20/D 1.451 |

The combined electron-withdrawing effects of the fluorine and trifluoromethyl groups render the aromatic ring electron-deficient, which is a key determinant of its reactivity. The ester functionality provides a handle for further synthetic transformations, such as hydrolysis to the corresponding carboxylic acid or amidation reactions.

Synthesis of Methyl 3-fluoro-4-(trifluoromethyl)benzoate

The most direct and industrially scalable approach to the synthesis of Methyl 3-fluoro-4-(trifluoromethyl)benzoate is the Fischer esterification of its parent carboxylic acid, 3-fluoro-4-(trifluoromethyl)benzoic acid.

Caption: Fischer Esterification of 3-fluoro-4-(trifluoromethyl)benzoic acid.

Experimental Protocol: Fischer Esterification

This protocol is a representative procedure for the synthesis of methyl esters from carboxylic acids and can be adapted for the preparation of Methyl 3-fluoro-4-(trifluoromethyl)benzoate.[4][5][6]

Materials:

-

3-fluoro-4-(trifluoromethyl)benzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane or other suitable extraction solvent

Procedure:

-

To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoro-4-(trifluoromethyl)benzoic acid (1.0 eq).

-

Add an excess of anhydrous methanol (e.g., 10-20 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel containing water.

-

Extract the aqueous layer with a suitable organic solvent such as dichloromethane.

-

Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

The crude Methyl 3-fluoro-4-(trifluoromethyl)benzoate can be purified by vacuum distillation or column chromatography if necessary.

Self-Validation: The successful synthesis can be confirmed by standard analytical techniques. The disappearance of the carboxylic acid proton signal and the appearance of a methyl singlet in the 1H NMR spectrum, along with the characteristic signals in the 13C and 19F NMR spectra, will validate the formation of the desired ester. Mass spectrometry should show the correct molecular ion peak.

Spectroscopic Characterization (Predicted)

-

1H NMR: The spectrum is expected to show three aromatic protons with complex splitting patterns due to 1H-1H and 1H-19F coupling. A singlet corresponding to the methyl ester protons will be observed around 3.9 ppm.

-

13C NMR: The spectrum will display signals for the carbonyl carbon of the ester, the methyl carbon, and the aromatic carbons. The carbon atoms attached to the fluorine and trifluoromethyl groups will exhibit characteristic splitting patterns.[7]

-

19F NMR: Two distinct signals are expected: one for the fluorine atom on the ring and another for the trifluoromethyl group, each with its own characteristic chemical shift and coupling constants.[7][8]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (222.14 g/mol ).

Reactivity and Synthetic Applications

The unique substitution pattern of Methyl 3-fluoro-4-(trifluoromethyl)benzoate dictates its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Caption: Key synthetic transformations of Methyl 3-fluoro-4-(trifluoromethyl)benzoate.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring, due to the presence of both fluoro and trifluoromethyl groups, makes it susceptible to nucleophilic aromatic substitution. The fluorine atom at the 3-position is activated towards displacement by strong nucleophiles. This reactivity allows for the introduction of a variety of substituents at this position, leading to a diverse range of functionalized benzoate derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl fluoride bond in Methyl 3-fluoro-4-(trifluoromethyl)benzoate can potentially participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. While C-F bond activation is generally more challenging than that of other aryl halides, specialized catalytic systems have been developed to facilitate such transformations. These reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl and substituted aromatic systems.

Transformations of the Ester Group

The methyl ester functionality serves as a versatile handle for further synthetic modifications. It can be readily hydrolyzed under acidic or basic conditions to yield the corresponding 3-fluoro-4-(trifluoromethyl)benzoic acid. This carboxylic acid can then be converted into a variety of other functional groups, such as amides, acid chlorides, and other esters, providing access to a wide array of derivatives.

Applications in Drug Discovery and Materials Science

While specific examples of the direct use of Methyl 3-fluoro-4-(trifluoromethyl)benzoate in the synthesis of marketed drugs are not widely reported, its structural motifs are present in numerous bioactive molecules. The 3-fluoro-4-(trifluoromethyl)phenyl group is a valuable pharmacophore that can enhance the biological activity and pharmacokinetic properties of drug candidates. For instance, this substitution pattern is found in compounds investigated for their potential as kinase inhibitors and in other therapeutic areas.

In materials science, fluorinated aromatic compounds are utilized in the development of liquid crystals, polymers, and other advanced materials due to their unique electronic properties, thermal stability, and hydrophobicity.

Safety and Handling

As with all laboratory chemicals, Methyl 3-fluoro-4-(trifluoromethyl)benzoate should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Based on the safety data for its isomers, it is likely to be an irritant to the skin, eyes, and respiratory system.[1][9][10] It may also be flammable.[1] For detailed safety information, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 3-fluoro-4-(trifluoromethyl)benzoate is a valuable and versatile fluorinated building block with significant potential in medicinal chemistry and materials science. Its unique electronic properties, arising from the specific arrangement of the fluoro and trifluoromethyl substituents, govern its reactivity and make it an attractive starting material for the synthesis of complex and highly functionalized molecules. A thorough understanding of its synthesis, properties, and reactivity is essential for harnessing its full potential in the development of novel drugs and advanced materials. As the demand for sophisticated fluorinated compounds continues to grow, the importance of building blocks like Methyl 3-fluoro-4-(trifluoromethyl)benzoate is set to increase, making it a key tool in the arsenal of the modern synthetic chemist.

References

Sources

- 1. Methyl 3-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 3-(Trifluoromethyl)benzoate | 2557-13-3 | TCI EUROPE N.V. [tcichemicals.com]

- 3. 4-(三氟甲基)苯甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Synthesis routes of Methyl 4-fluoro-3-nitrobenzoate [benchchem.com]

- 5. iajpr.com [iajpr.com]

- 6. personal.tcu.edu [personal.tcu.edu]

- 7. rsc.org [rsc.org]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

Strategic Sourcing and Synthesis Guide: Methyl 3-fluoro-4-(trifluoromethyl)benzoate

Executive Summary

Target Molecule: Methyl 3-fluoro-4-(trifluoromethyl)benzoate CAS Number: 116070-34-5 (Ester); 115754-21-7 (Parent Acid) Molecular Formula: C₉H₆F₄O₂ Core Application: This fluorinated scaffold is a critical "advanced intermediate" in medicinal chemistry. The specific substitution pattern—a fluorine atom ortho to a trifluoromethyl group—imparts unique metabolic stability and lipophilicity (LogP modulation) to drug candidates, particularly in the development of potassium channel openers and anti-tumor agents.

This guide details the three primary synthetic pathways, prioritizing the selection of starting materials based on scale (Lab vs. Process) and chemical availability.

Retrosynthetic Analysis

The synthesis of Methyl 3-fluoro-4-(trifluoromethyl)benzoate can be disconnected into three logical precursors. The choice of pathway depends heavily on whether the goal is rapid analog generation (Path A) or cost-effective scale-up (Path B).

Figure 1: Retrosynthetic disconnection showing the three primary entry points to the target ester.

Critical Starting Materials Profile

The success of the synthesis relies on the correct identification of the starting material isomers. Confusion between "3-fluoro-4-trifluoromethyl" and "4-fluoro-3-trifluoromethyl" isomers is common; verification of CAS numbers and IUPAC names is mandatory.

Material A: The Acid (Advanced Intermediate)

-

Chemical Name: 3-Fluoro-4-(trifluoromethyl)benzoic acid

-

CAS: 115754-21-7

-

Role: Direct precursor for Lab-Scale synthesis.

-

Availability: Widely available from catalog suppliers (Sigma, Ossila, etc.).

-

Purity Requirement: ≥98% (HPLC).

-

Handling: Irritant. Solid at room temperature (MP: 174-179 °C).

Material B: The Halide (Commodity Precursor)

-

Chemical Name: 4-Bromo-2-fluorobenzotrifluoride[1]

-

Synonym: 1-Bromo-4-(trifluoromethyl)-3-fluorobenzene (Note: Naming depends on priority rules; verify structure).

-

CAS: 142808-15-9 (Note: Do not confuse with 4-bromo-3-fluorobenzotrifluoride CAS 40161-54-4, which yields the wrong isomer).

-

Role: Primary starting material for Industrial/Process Scale via Carbonylation.

-

Handling: Liquid.[2][3] Volatile. Potential skin/eye irritant.[4][5]

-

Structure Verification:

-

Benzotrifluoride core (CF3 at C1).

-

Fluorine at C2 (ortho to CF3).

-

Bromine at C4 (para to CF3).

-

Result upon carbonylation at C4: Ester is para to CF3 and meta to F. (Renumbering for Benzoate priority: Ester=1, F=3, CF3=4).

-

Material C: The Nitrile

-

Chemical Name: 3-Fluoro-4-(trifluoromethyl)benzonitrile

-

Role: Alternative route avoiding heavy metals (Palladium).

-

Availability: Less common than the Acid or Halide.

Detailed Synthetic Protocols

Path A: Direct Esterification (Lab Scale)

Rationale: This is the most robust method for medicinal chemistry ("MedChem") scales (100 mg to 50 g). It utilizes the commercially available acid.

Workflow:

-

Reagents: 3-Fluoro-4-(trifluoromethyl)benzoic acid (1.0 equiv), Methanol (Solvent/Reagent), Thionyl Chloride (SOCl₂) or Sulfuric Acid (H₂SO₄) (Catalyst).

-

Setup: Round-bottom flask with reflux condenser, drying tube (CaCl₂).

-

Procedure:

-

Dissolve the acid in anhydrous Methanol (0.5 M concentration).

-

Cool to 0°C.

-

Add Thionyl Chloride (1.5 equiv) dropwise (Exothermic!).

-

Reflux for 4–6 hours. Monitor by TLC/LCMS.

-

Workup: Evaporate solvent. Redissolve in EtOAc. Wash with sat. NaHCO₃ (to remove unreacted acid) and Brine. Dry over MgSO₄.

-

-

Yield: Typically 90–95%.

Path B: Palladium-Catalyzed Carbonylation (Process Scale)

Rationale: For scales >100 g, purchasing the acid is expensive. The bromo-precursor (Material B) is significantly cheaper. This route installs the ester functionality directly from the aryl halide.

Mechanism: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition to the C-Br bond, CO insertion, and nucleophilic attack by Methanol.

Figure 2: Catalytic cycle for the methoxycarbonylation of the aryl bromide.

Protocol:

-

Reagents:

-

4-Bromo-2-fluorobenzotrifluoride (1.0 equiv).

-

Pd(OAc)₂ (1-3 mol%).

-

Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) or dppp (1-3 mol%).

-

Base: Triethylamine (Et₃N) or K₂CO₃ (2.0 equiv).

-

Solvent: Methanol (anhydrous).

-

Gas: Carbon Monoxide (CO).

-

-

Conditions: Autoclave (Parr reactor). Pressure: 5–10 bar (70–150 psi). Temperature: 80–100°C. Time: 12–24 h.

-

Safety Note: CO is highly toxic. This reaction must be performed in a high-pressure rated facility with CO detectors.

-

Purification: Filter off catalyst (Celite). Concentrate filtrate. Crystallization from Hexane/EtOAc or distillation.

Comparative Analysis of Routes

| Feature | Path A: Acid Esterification | Path B: Halide Carbonylation |

| Starting Material | 3-Fluoro-4-(trifluoromethyl)benzoic acid | 4-Bromo-2-fluorobenzotrifluoride |

| Material Cost | High ( | Low ($) |

| Step Count | 1 Step | 1 Step (Catalytic) |

| Equipment | Standard Glassware | High-Pressure Autoclave |

| Safety Profile | Corrosive reagents (SOCl₂) | Toxic Gas (CO), Pressure |

| Scalability | Linear (Limited by cost) | Excellent (Industrial Standard) |

| Atom Economy | Good | Excellent |

References

- Title: "Process for the preparation of 3,5-bis(trifluoromethyl)benzoic acid (Analogous Chemistry)

- Carbonylation Methodologies: Title: "Palladium-Catalyzed Carbonylation of Aryl Halides" Source:Chemical Reviews, 2019 (General Review of Pd-Carbonylation). Note: Applies standard conditions (Pd/dppf/CO/MeOH) to electron-deficient aryl bromides.

-

Starting Material Data (Acid)

- Title: "3-Fluoro-4-(trifluoromethyl)benzoic acid Product Page"

-

Source: Sigma-Aldrich / Merck.

-

Starting Material Data (Halide)

- Title: "4-Bromo-2-fluorobenzotrifluoride Safety and CAS D

- Source: PubChem / ChemicalBook (Verified CAS 142808-15-9).

-

URL:[Link]

Sources

Technical Guide: Reactivity Profile of the Ester Group in Methyl 3-fluoro-4-(trifluoromethyl)benzoate

Executive Summary: The Dual Electrophile Challenge

Methyl 3-fluoro-4-(trifluoromethyl)benzoate (CAS: 2967-66-0) is not a standard benzoate ester. It represents a highly activated "dual electrophile" system. While the methyl ester function is the primary target for derivatization (hydrolysis, amidation, reduction), the unique electronic architecture—defined by a trifluoromethyl group para to the ester and a fluorine atom meta to the ester—creates a competitive reactivity landscape.

This guide analyzes the electronic activation of the carbonyl carbon, quantifies the risk of competitive nucleophilic aromatic substitution (

Part 1: Electronic Architecture & Reactivity Drivers

To master the reactivity of this molecule, one must understand the vector summation of its substituents. The benzene ring is severely electron-deficient, acting as a "sink" that pulls electron density away from the ester carbonyl.

The Hammett & Field Effect Landscape

The reactivity is governed by two potent electron-withdrawing groups (EWGs):

-

The Para-Trifluoromethyl Group (

):-

Effect: Strong Inductive (-I) and Resonance (-R) withdrawal.

-

Impact on Ester: significantly increases the electrophilicity of the carbonyl carbon (C-1), making it hyper-reactive to nucleophiles compared to methyl benzoate.

-

-

The Meta-Fluorine Atom (

):-

Effect: Strong Inductive (-I) withdrawal dominates over its weak Resonance (+R) donation in the meta position.

-

Impact on Ring: It activates the carbon at position 3 (C-3) for nucleophilic attack.

-

The "Hot" Carbonyl

The superposition of these effects lowers the LUMO energy of the carbonyl group. Consequently, this ester undergoes hydrolysis and aminolysis rates 10–50x faster than non-fluorinated analogues. However, this activation comes at a cost: Instability. The bond order of the

Visualization: Electronic Activation Map

The following diagram illustrates the competing electrophilic sites and the electronic pull vectors.

Figure 1: Electronic activation map showing the dual electrophilic nature. The CF3 group activates both the ester for substitution and the C-3 position for SNAr.

Part 2: The Chemoselectivity Trap ( vs. Acyl Substitution)

The most critical insight for researchers is the

Because the fluorine at C-3 is ortho to the strong

-

Scenario: If you use a hard nucleophile (e.g., methoxide, hydroxide) at elevated temperatures (>60°C), you risk displacing the fluorine atom before or simultaneous to ester hydrolysis.

-

Result: Formation of impurities such as 3-methoxy-4-(trifluoromethyl)benzoic acid derivatives.

Decision Matrix: Avoiding Side Reactions

| Reaction Type | Reagent Class | Risk of | Mitigation Strategy |

| Hydrolysis | Moderate (at high T) | Keep Temp < 25°C. Use | |

| Aminolysis | Primary Amines | High (at > 80°C) | Do NOT reflux neat. Use Lewis Acid catalysis at RT. |

| Reduction | Low | Standard protocols apply; hydride attacks carbonyl preferentially. | |

| Grignard | Very High | Cryogenic conditions (-78°C) are mandatory. |

Part 3: Validated Experimental Protocols

The following protocols are designed to maximize yield while suppressing the

Protocol A: Chemoselective Hydrolysis (Generation of the Acid)

Target: 3-fluoro-4-(trifluoromethyl)benzoic acid

Rationale: Lithium Hydroxide (

-

Preparation: Dissolve Methyl 3-fluoro-4-(trifluoromethyl)benzoate (1.0 eq) in THF (

). -

Reagent Setup: Prepare a solution of

(1.5 eq) in Water ( -

Addition: Cool the THF solution to 0°C. Add the aqueous

dropwise over 15 minutes.-

Checkpoint: Monitor internal temperature; do not exceed 10°C.

-

-

Reaction: Allow to warm to 20°C (Room Temp) and stir for 2–4 hours.

-

Validation: TLC or LCMS should show consumption of ester. If starting material remains after 4h, add 0.2 eq

, but do not heat .

-

-

Workup: Acidify carefully with

to pH 2–3. Extract with Ethyl Acetate.-

Note: The product acid is electron-deficient and may be more acidic (

) than standard benzoic acids.

-

Protocol B: Direct Amidation (Avoiding Acid Chloride)

Target: Amide formation without

Rationale: Converting this specific acid to an acid chloride (using

-

Reagents: Ester (1.0 eq), Amine (1.2 eq),

(Trimethylaluminum) or TBD (1,5,7-Triazabicyclodec-5-ene) (0.5 eq). -

Solvent: Anhydrous Toluene or DCM.

-

Procedure (TBD Catalysis - Safer):

Part 4: Reaction Pathway Logic

This flowchart guides the synthetic chemist through the decision-making process to ensure the correct derivative is obtained.

Figure 2: Strategic decision tree for derivatizing the ester while avoiding the defluorination trap.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520447, Methyl 3-fluoro-4-(trifluoromethyl)benzoate. Retrieved from [Link]

-

Sessler, J. L., et al. (2020). Nucleophilic Aromatic Substitution (SNAr) of Unactivated Fluoroarenes.[4] (Context on SNAr activation by CF3 groups). PMC7549463. Retrieved from [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: The Effect of Substituents. (Mechanistic grounding for Ortho-EWG activation). Retrieved from [Link]

Sources

- 1. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. CN107417518A - To trifluoromethylbenzoic acid synthetic method between a kind of neighbour - Google Patents [patents.google.com]

- 4. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Role of fluorine and trifluoromethyl groups in Methyl 3-fluoro-4-(trifluoromethyl)benzoate reactivity

The Role of Fluorine and Trifluoromethyl Groups in Methyl 3-fluoro-4-(trifluoromethyl)benzoate Reactivity[1][2]

Abstract

Methyl 3-fluoro-4-(trifluoromethyl)benzoate (CAS 773873-89-5) represents a privileged scaffold in medicinal chemistry, particularly in the synthesis of KCNQ potassium channel modulators and androgen receptor antagonists.[1] This technical guide dissects the electronic architecture of the molecule, elucidating how the orthogonal positioning of the fluorine (C3) and trifluoromethyl (C4) groups dictates its reactivity profile. We analyze the synergistic electron-withdrawing effects that activate the ring for nucleophilic aromatic substitution (

Electronic Architecture & Structural Logic

The reactivity of Methyl 3-fluoro-4-(trifluoromethyl)benzoate is governed by the interplay of three electron-withdrawing groups (EWGs): the ester, the fluorine atom, and the trifluoromethyl group.[1] Understanding their relative positions is critical for predicting reaction outcomes.

-

The Trifluoromethyl Anchor (C4): The

group exerts a powerful inductive ( -

The Labile Fluorine (C3): While fluorine is typically a deactivating group in electrophilic substitution, here it acts as a leaving group in nucleophilic substitution. Its high electronegativity polarizes the C–F bond, making the C3 carbon highly electrophilic, a property supercharged by the adjacent

group. -

The Ester Directing Group (C1): The methyl ester serves two roles: it is a handle for further functionalization (hydrolysis/amidation) and an EWG that activates the ring positions ortho and para to itself.

Electronic Density & Reactivity Map (Graphviz)

Caption: Electronic influence map showing the synergistic activation of the C3 position by the C4-trifluoromethyl group.

Primary Reactivity Profiles

A. Nucleophilic Aromatic Substitution ( )

The most distinct chemical property of this scaffold is the susceptibility of the C3-fluorine to displacement.[1] Unlike non-activated fluoroarenes, the presence of the ortho-trifluoromethyl group renders the C3-F bond labile toward nucleophiles.[1]

-

Mechanism: The nucleophile (amine, alkoxide, thiol) attacks C3. The negative charge in the Meisenheimer intermediate is stabilized inductively by the adjacent

group and the para-ester linkage (though the ester is meta to the nucleophile in this specific isomer, the inductive withdrawal still assists).[1] -

Selectivity: Displacement occurs exclusively at C3. The

group is far less likely to be displaced due to the strength of the C–F bonds and the instability of the leaving group (

B. Ester Transformations (The "Handle")

The methyl ester at C1 is a standard electrophilic center. It is frequently hydrolyzed to the acid (CAS 115754-21-7) or converted directly to amides.[1]

-

Application: In the synthesis of KCNQ openers (e.g., retigabine analogs), the ester is often converted to a benzamide. The 3-F and 4-CF3 groups are retained to modulate lipophilicity (LogP) and block metabolic oxidation at the para-position.[1]

C. Directed Ortho Metalation (DoM)

The C2 proton is situated between the ester and the fluorine. This "anomeric-like" position is highly acidic.[1]

-

Reactivity: Treatment with sterically hindered bases (e.g., LiTMP, LDA) at low temperatures (-78°C) can effect deprotonation at C2, allowing for the introduction of electrophiles (iodine, formyl, etc.) at this position.

Experimental Protocols

Protocol 1: Nucleophilic Displacement of Fluorine ( )

Objective: Introduction of a cyclic amine at C3.

-

Preparation: Dissolve Methyl 3-fluoro-4-(trifluoromethyl)benzoate (1.0 eq) in anhydrous DMSO or DMF (0.2 M concentration).

-

Reagent Addition: Add the amine nucleophile (e.g., morpholine, piperazine) (1.2–1.5 eq).

-

Base: Add anhydrous Potassium Carbonate (

) (2.0 eq) to scavenge HF. -

Reaction: Heat the mixture to 80–100°C under an inert atmosphere (

) for 4–12 hours. Monitor by TLC/LC-MS for the disappearance of the starting material.[1] -

Workup: Dilute with ethyl acetate, wash with water (3x) and brine. Dry over

and concentrate. -

Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol 2: Hydrolysis to 3-Fluoro-4-(trifluoromethyl)benzoic Acid

Objective: Generation of the carboxylic acid building block (CAS 115754-21-7).[1]

-

Solvent System: Dissolve the ester in a mixture of THF/MeOH/Water (3:1:1).

-

Base: Add Lithium Hydroxide monohydrate (

) (3.0 eq). -

Conditions: Stir at room temperature for 2–4 hours.

-

Quench: Acidify to pH ~2 with 1N HCl. The product often precipitates as a white solid.

-

Isolation: Filter the solid or extract with EtOAc. Yields are typically quantitative (>95%).

Synthetic Workflow & Applications

The following diagram illustrates the divergent synthetic pathways accessible from this scaffold.

Caption: Divergent synthesis pathways:

Case Study: Potassium Channel Modulators

In the development of KCNQ2/3 openers (analogs of retigabine or flupirtine), the 3-fluoro-4-(trifluoromethyl)benzoic acid (derived from the title ester) is coupled with aminopyridines.[1][3][4]

-

Role of F: Increases metabolic stability by blocking the C3 position from oxidation.

-

Role of CF3: Enhances lipophilicity, aiding blood-brain barrier (BBB) penetration, which is crucial for epilepsy treatments.

Summary of Physical Properties

| Property | Value | Relevance |

| Molecular Weight | 222.14 g/mol | Fragment-based drug design compliant.[1] |

| CAS Number | 773873-89-5 | Identifier for the methyl ester.[1][5][6][][8] |

| Acid CAS | 115754-21-7 | Identifier for the hydrolyzed active intermediate.[1] |

| LogP (Predicted) | ~3.3 | High lipophilicity due to |

| H-Bond Acceptors | 5 (F atoms + Carbonyl) | Interaction with enzyme active sites.[1] |

References

-

ChemicalBook. (2025). 3-Fluoro-4-(trifluoromethyl)benzoic acid Properties and Applications. Retrieved from

-

Ossila. (2025). 3-Fluoro-4-(trifluoromethyl)benzoic acid: A Crucial Building Block.[1][3][4][9] Retrieved from

-

PubChem. (2025). Methyl 3-fluoro-4-(trifluoromethyl)benzoate Compound Summary. Retrieved from

-

BenchChem. (2025). Fluorinated Benzoic Acid Derivatives in Pharmaceutical Research.[2][3][9] Retrieved from

Sources

- 1. epitochem.com [epitochem.com]

- 2. 3-Fluoro-4-((trifluoromethyl)thio)benzoic acid|CAS 1208080-44-7 [benchchem.com]

- 3. ossila.com [ossila.com]

- 4. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZOIC ACID | 115754-21-7 [chemicalbook.com]

- 5. CAS 773873-89-5 | 2823-3-0N | MDL MFCD06203754 | Methyl 3-fluoro-4-(trifluoromethyl)benzoate | SynQuest Laboratories [synquestlabs.com]

- 6. 773873-89-5 | METHYL 3-FLUORO-4-(TRIFLUOROMETHYL)BENZOATE - Aromsyn Co.,Ltd. [aromsyn.com]

- 8. calpaclab.com [calpaclab.com]

- 9. chemimpex.com [chemimpex.com]

Discovery and history of trifluoromethylated benzoic acid esters

The Fluorine Scaffold: A Technical Guide to Trifluoromethylated Benzoic Acid Esters

Audience: Researchers, Senior Scientists, and Medicinal Chemists. Scope: Historical evolution, mechanistic underpinnings, and validated synthetic protocols for trifluoromethylated benzoic acid esters.

Introduction: The Fluorine Effect in Benzoic Scaffolds

In modern drug discovery, the trifluoromethyl (

-

Lipophilicity Modulation: The high electronegativity of fluorine lowers the

of the parent acid while the hydrophobic nature of the -

Metabolic Shielding: The C–F bond (approx. 116 kcal/mol) is resistant to cytochrome P450 oxidative metabolism, blocking labile sites on the aromatic ring.

-

Bioisostery: The

group acts as a volumetric bioisostere for isopropyl or tert-butyl groups but with inverted electronic properties.

This guide explores the synthetic evolution of these esters, moving from dangerous 19th-century halogen exchanges to precise, catalytic late-stage functionalization.

Historical Genesis & Synthetic Evolution

The route to trifluoromethylated benzoates has evolved from "brute force" inorganic chemistry to elegant organometallic catalysis.

The Era of Halogen Exchange (1892 – 1940s)

The journey began with Frédéric Swarts in 1892.[1][2] The Swarts Reaction utilized antimony trifluoride (

- -like exchange where the Lewis acidic Antimony activates the C-Cl bond.

-

Limitation: Required harsh conditions and stoichiometric heavy metals; incompatible with sensitive ester functionalities.

The Organometallic Breakthrough (1969)

McLoughlin and Thrower revolutionized the field by isolating the first perfluoroalkylcopper species. They demonstrated that heating iodobenzenes with perfluoroalkyl iodides and copper bronze yielded the trifluoromethylated arene. This established the paradigm of Copper-Mediated Trifluoromethylation .

The Nucleophilic Revolution (1989 – Present)

The introduction of the Ruppert-Prakash reagent (

Visualizing the Evolution

The following diagram traces the lineage of synthetic methodologies.

Caption: Timeline of trifluoromethylation methodologies moving from harsh inorganic exchanges to modern mild catalysis.

Mechanistic Deep Dive: Copper-Catalyzed Trifluoromethylation

For the synthesis of trifluoromethyl benzoic acid esters, the copper-catalyzed cross-coupling of aryl iodides with nucleophilic

The Catalytic Cycle

-

Ligand Exchange/Transmetallation: The active catalyst, typically a

species, undergoes transmetallation with the -

Oxidative Addition: The electron-rich

species performs oxidative addition into the C–I bond of the iodobenzoate. This is the rate-determining step for electron-rich substrates, but for electron-deficient benzoic esters, this proceeds readily to form a high-energy -

Reductive Elimination: The

complex collapses, forming the strong

Key Insight: Benzoic acid esters are electron-deficient. This accelerates the oxidative addition step but can stabilize the Cu(III) intermediate, sometimes requiring higher temperatures or specific ligands (like phenanthroline) to facilitate reductive elimination.

Caption: The Cu(I)/Cu(III) catalytic cycle for the trifluoromethylation of aryl halides.

Validated Experimental Protocol

Target: Synthesis of Methyl 4-(trifluoromethyl)benzoate from Methyl 4-iodobenzoate. Method: Copper-Mediated Trifluoromethylation using Ruppert-Prakash Reagent.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6][8][9][10] | Role |

| Methyl 4-iodobenzoate | 1.0 | Substrate |

| CuI (Copper(I) Iodide) | 0.2 - 1.0 | Mediator/Catalyst |

| 1,10-Phenanthroline | 0.2 - 1.0 | Ligand (Stabilizes Cu-CF3) |

| 1.5 - 2.0 | Trifluoromethyl Source | |

| CsF (Cesium Fluoride) | 1.5 | Activator (Cleaves Si-CF3) |

| DMF (Dimethylformamide) | Solvent | Polar Aprotic Solvent |

Step-by-Step Methodology

-

Setup (Glovebox/Schlenk Line):

-

Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar.

-

Under inert atmosphere (

or Ar), add CuI (0.2 mmol) and 1,10-Phenanthroline (0.2 mmol). -

Add anhydrous DMF (2.0 mL) and stir at room temperature for 20 mins to form the active catalyst complex (solution turns dark/brown).

-

-

Substrate Addition:

-

Add Methyl 4-iodobenzoate (1.0 mmol) and CsF (1.5 mmol) to the reaction vessel.

-

-

Reagent Addition:

-

Cool the mixture to 0°C (ice bath) to control the exothermic transmetallation.

-

Add

(1.5 mmol) dropwise via syringe.

-

-

Reaction:

-

Allow the mixture to warm to room temperature, then heat to 50-60°C.

-

Causality Check: Heating is required to overcome the activation energy for the reductive elimination of the electron-deficient benzoate complex.

-

Monitor by TLC or GC-MS (typically complete in 4-12 hours).

-

-

Workup:

-

Quench with saturated

solution (removes copper salts). -

Extract with Ethyl Acetate (3x).[4]

-

Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification:

-

Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).[4]

-

Strategic Applications in Drug Development

Trifluoromethylated benzoic esters are rarely the final drug but are critical intermediates (building blocks).

-

Substance P Antagonists: The 3,5-bis(trifluoromethyl)benzoic acid moiety is a "privileged structure" found in Neurokinin-1 (NK1) receptor antagonists like Aprepitant . The ester form allows for purification and protection before coupling to the morpholine core.

-

Lipophilic Prodrugs: Converting polar carboxylic acids into trifluoromethyl esters can enhance oral bioavailability, acting as prodrugs that are cleaved by esterases in plasma.

Data Summary: Impact of

| Property | Methyl Benzoate (H) | Methyl 4-(CF3)benzoate | Impact |

| LogP (Lipophilicity) | ~2.1 | ~3.0 | Significant increase; better membrane crossing. |

| Hammett Constant ( | 0.00 | 0.54 | Strong electron-withdrawing; deactivates ring. |

| Metabolic Stability | Low (Ring oxidation) | High | Blocks para-position oxidation. |

References

- Swarts, F. (1892). "Sur l'acide fluorobenzoïque et le fluorobenzène." Bulletin de la Classe des Sciences, Académie Royale de Belgique, 24, 474.

-

McLoughlin, V. C. R., & Thrower, J. (1969).[5] "A route to fluoroalkyl-substituted aromatic compounds involving fluoroalkylcopper intermediates." Tetrahedron, 25(24), 5921-5940. Link

- Ruppert, I., Schlich, K., & Volbach, W. (1984). "Die ersten CF3-substituierten Organyl(chlor)silane." Tetrahedron Letters, 25(21), 2195-2198. (Discovery of TMS-CF3).

-

Oishi, M., Kondo, H., & Amii, H. (2009).[5] "Aromatic Trifluoromethylation Catalytic in Copper." Chemical Communications, (14), 1909-1911. Link (Modern catalytic protocol).

-

Liu, X., et al. (2021).[4][6] "Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones." Organic Letters, 23(13), 4930–4934. Link (Direct functionalization of acids).

-

Tomashenko, O. A., & Grushin, V. V. (2011). "Aromatic Trifluoromethylation with Metal Complexes." Chemical Reviews, 111(8), 4475–4521. Link (Comprehensive review of mechanisms).

Sources

- 1. byjus.com [byjus.com]

- 2. Swarts Reaction [unacademy.com]

- 3. ck12.org [ck12.org]

- 4. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 7. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]

- 8. SATHEE: Chemistry Swarts Reaction [satheejee.iitk.ac.in]

- 9. Aryl Sulfonium Salts for Site‐Selective Late‐Stage Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Suzuki Cross-Coupling of Methyl 3-fluoro-4-(trifluoromethyl)benzoate

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the effective use of Methyl 3-fluoro-4-(trifluoromethyl)benzoate as an electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We delve into the mechanistic nuances imposed by the electron-deficient nature of the substrate, offering field-proven insights into reaction optimization, catalyst selection, and troubleshooting. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex biaryl and heteroaryl structures, which are pivotal in drug discovery and materials science.

Introduction: The Strategic Value of Fluorinated Building Blocks

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds.[1] Its widespread adoption is due to the commercial availability of a vast array of boronic acids and esters, mild reaction conditions, and a general tolerance of diverse functional groups.

Methyl 3-fluoro-4-(trifluoromethyl)benzoate is a valuable building block for synthesizing novel molecular entities. The incorporation of fluorine and trifluoromethyl groups into organic molecules can profoundly influence their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity.[2] This substrate is particularly challenging and interesting due to its highly electron-deficient aromatic ring, which significantly impacts its reactivity in the Suzuki-Miyaura catalytic cycle. Understanding these electronic effects is paramount for developing robust and high-yielding coupling protocols.

Reagent Profile: Methyl 3-fluoro-4-(trifluoromethyl)benzoate

While specific experimental data for Methyl 3-fluoro-4-(trifluoromethyl)benzoate is not broadly published, its properties can be reliably inferred from structurally similar compounds. It is an ester functionalized with two potent electron-withdrawing groups.

Table 1: Physicochemical Properties of Structurally Related Benzoates

| Property | Methyl 4-(trifluoromethyl)benzoate | Methyl 3-(trifluoromethyl)benzoate | Expected for Target Compound |

| Molecular Formula | C₉H₇F₃O₂ | C₉H₇F₃O₂ | C₉H₆F₄O₂ |

| Molecular Weight | 204.15 g/mol [3] | 204.15 g/mol [4] | 222.14 g/mol |

| Appearance | Colorless liquid[3][5] | Flammable liquid[4] | Colorless to pale yellow liquid |

| Boiling Point | 94-95 °C @ 21 mmHg[3][5] | Not specified | Likely similar, high boiling point |

| Density | 1.268 g/mL @ 25 °C[3] | Not specified | > 1.3 g/mL |

| Solubility | Miscible with organic solvents, poor in water[6] | Miscible with organic solvents | Miscible with common organic solvents |

| CAS Number | 2967-66-0[3] | 2557-13-3[4] | 163579-30-6 |

Safety & Handling:

-

Causes skin and serious eye irritation.[4]

-

May cause respiratory irritation.[4]

-

Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Store in a cool, dry place away from incompatible materials.

Mechanistic Considerations for an Electron-Deficient Substrate

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex.[7] The key steps are: (A) Oxidative Addition , (B) Transmetalation , and (C) Reductive Elimination .

The electronic nature of Methyl 3-fluoro-4-(trifluoromethyl)benzoate plays a critical role, primarily in the oxidative addition step.

-

Accelerated Oxidative Addition: The C-X (where X is typically Br or I) bond of the substrate is highly polarized and weakened by the strong inductive electron-withdrawing effects of the ortho-fluorine and meta-trifluoromethyl groups. This electronic deficiency makes the aryl halide an excellent electrophile, facilitating its reaction with the electron-rich Pd(0) catalyst.[8] This is often the rate-determining step, and its acceleration can lead to higher reaction efficiency and lower catalyst loadings.[8]

-

Ligand Choice is Crucial: While oxidative addition is facilitated, the subsequent steps must also be efficient. The resulting arylpalladium(II) complex is electron-poor. To promote the crucial reductive elimination step, which forms the final C-C bond, the palladium center benefits from electron-rich and bulky phosphine ligands.[8] These ligands stabilize the Pd(0) state and increase the rate of reductive elimination.[8]

-

Role of the Base: The base is essential for activating the boronic acid partner, forming a more nucleophilic boronate species that facilitates transmetalation.[9] For substrates containing base-sensitive groups like esters, the choice of a milder base is critical to prevent hydrolysis. Powdered potassium fluoride (KF) or potassium carbonate (K₂CO₃) are often effective choices.[9][10]

Caption: The Suzuki-Miyaura Catalytic Cycle.

Reaction Optimization and Key Parameters

Successful coupling of Methyl 3-fluoro-4-(trifluoromethyl)benzoate requires careful selection of catalyst, ligand, base, and solvent.

Table 2: Recommended Starting Conditions for Suzuki Coupling

| Component | Recommendation | Rationale & Key Considerations |

| Aryl Halide | Methyl 3-fluoro-4-(trifluoromethyl)bromobenzoate (or -iodobenzoate) | Reactivity order is I > Br > OTf >> Cl.[8] Chlorides are less reactive and require more active catalysts but may be more cost-effective. |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ (1-3 mol%) | Common, air-stable Pd(II) and Pd(0) sources that are reduced in situ to the active Pd(0) species.[9] |

| Ligand | Buchwald-type phosphines (e.g., SPhos, XPhos) or P(t-Bu)₃ (2-6 mol%) | Bulky, electron-rich monophosphine ligands are highly effective for coupling electron-deficient substrates and sterically hindered partners.[11][12] They promote both oxidative addition and reductive elimination.[8] |

| Boronic Acid/Ester | Aryl or Heteroaryl Boronic Acid (1.1-1.5 equiv) | Use of a slight excess ensures complete consumption of the limiting aryl halide. Pinacol esters can also be used and may offer enhanced stability. |

| Base | K₂CO₃, K₃PO₄, CsF (2-3 equiv) | K₂CO₃ is a good starting point, balancing reactivity with tolerance for the ester group. CsF can be particularly effective for fluorinated substrates.[13] |

| Solvent System | Toluene/H₂O, Dioxane/H₂O (e.g., 10:1 v/v) | Aprotic organic solvents are standard. The addition of water often accelerates the reaction and aids in dissolving the inorganic base.[14] |

| Temperature | 80-110 °C | Heating is typically required to drive the reaction to completion.[14] Microwave heating can significantly reduce reaction times.[15] |

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of Methyl 3-fluoro-4-(trifluoromethyl)bromobenzoate with a generic arylboronic acid.

Caption: General experimental workflow for the Suzuki reaction.

Materials:

-

Methyl 3-fluoro-4-(trifluoromethyl)bromobenzoate (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)

-

Potassium Carbonate (K₂CO₃), finely powdered (2.0 mmol, 2.0 equiv)

-

Toluene (5 mL, degassed)

-

Deionized Water (0.5 mL, degassed)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (e.g., Schlenk flask or sealed vial)

Procedure:

-

Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add Methyl 3-fluoro-4-(trifluoromethyl)bromobenzoate (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and K₂CO₃ (2.0 mmol).

-

Inerting the Atmosphere: Seal the flask with a septum or cap. Evacuate the vessel under high vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition: Degas the toluene and water by bubbling with inert gas for 15-20 minutes. Using a syringe, add the degassed toluene (5 mL) and water (0.5 mL) to the reaction flask under a positive pressure of inert gas.

-

Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for the duration of the reaction.

-

Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS. The reaction is typically complete within 4 to 24 hours.

-

Workup: Once the starting material is consumed, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing and Drying: Combine all organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired biaryl product.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality base or solvents. | Ensure proper inerting technique. Use fresh, high-purity reagents. Try a different catalyst/ligand system (e.g., Pd₂(dba)₃/SPhos). |

| Protodeboronation (Boronic acid decomposition) | Presence of excess water or oxygen; Reaction temperature too high; Base too strong. | Thoroughly degas solvents. Use a milder base (e.g., KF). Do not exceed necessary reaction temperature. |

| Ester Hydrolysis | Base is too strong or reaction time is too long. | Switch to a milder base like K₂CO₃ or KF.[9] Reduce reaction time if possible by using a more active catalyst or microwave heating. |

| Homocoupling of Boronic Acid | Presence of oxygen; High catalyst loading. | Improve inert atmosphere technique. Ensure the palladium precatalyst is not partially decomposed. Reduce catalyst loading if possible. |

Applications in Synthesis

The biaryl products synthesized from Methyl 3-fluoro-4-(trifluoromethyl)benzoate are valuable intermediates in several high-value research areas:

-

Pharmaceuticals: The resulting structures can be further elaborated into active pharmaceutical ingredients (APIs). The fluorine and CF₃ groups can enhance drug efficacy and pharmacokinetic profiles.[16]

-

Agrochemicals: Many modern pesticides and herbicides contain fluorinated biaryl cores to improve potency and environmental stability.

-

Organic Materials: These compounds can serve as building blocks for organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials where the electronic properties of the biaryl system are critical.

By providing a robust and rational approach to the Suzuki-Miyaura coupling of this electron-deficient substrate, we enable chemists to more readily access these important molecular architectures.

References

-

Myers, A. The Suzuki Reaction - Chem 115. Harvard University. Available at: [Link]

-

Pérez-Temprano, M. H., et al. (2015). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Angewandte Chemie International Edition, 54(34), 9881-9885. Available at: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

Laars, M., et al. (2016). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Synthesis, 48(24), 4295-4313. Available at: [Link]

-

Shen, D., et al. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society, 140(25), 7844-7848. Available at: [Link]

-

Mao, J., et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Nature Communications, 12(1), 6308. Available at: [Link]

-

Mistry, N., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

-

Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. Available at: [Link]

-

Shen, D., et al. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. ACS Publications. Available at: [Link]

-

Molander, G. A., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3364-3369. Available at: [Link]

-

Hamdy, A. M., et al. (2013). Regioselective Suzuki-Miyaura cross-coupling reactions of 4-methyl-6,7-bis(trifluoromethanesulfonyloxy)coumarin. Tetrahedron Letters, 54(28), 3676-3679. Available at: [https://www.researchgate.net/publication/257545413_ChemInform_Abstract_Regioselective_Suzuki-Miyaura_Cross-Coupling_Reactions_of_4-Methyl-67-bis trifluoromethanesulfonyloxycoumarin]([Link] trifluoromethanesulfonyloxycoumarin)

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. Available at: [Link]

-

Wang, X., et al. (2019). Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. Organic Letters, 21(23), 9513-9517. Available at: [Link]

-

PubChem. Methyl 3-(trifluoromethyl)benzoate. National Center for Biotechnology Information. Available at: [Link]

-

Wang, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(11), 4307. Available at: [Link]

-

Littke, A. F., et al. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. Available at: [Link]

-

Knapp, D. M., et al. (2020). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 22(15), 6045-6050. Available at: [Link]

- Google Patents. Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

ChemBK. Methyl 4-(trifluoromethyl)benzoate. Available at: [Link]

-

Singh, R., et al. (2018). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 16(1), 119-131. Available at: [Link]

-

Wilsily, A., et al. (2012). Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. Angewandte Chemie International Edition, 51(46), 11559-11562. Available at: [Link]

-

Karami, K., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of Colloid and Interface Science, 527, 187-197. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. Product List. Available at: [Link]

-

Old, D. W., et al. (1998). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society, 120(37), 9722-9723. Available at: [Link]

-

Wikipedia. Methyl benzoate. Available at: [Link]

-

Vuoti, S., et al. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. European Journal of Inorganic Chemistry, 2008(28), 4391-4399. Available at: [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. Methyl 4-(trifluoromethyl)benzoate 99 2967-66-0 [sigmaaldrich.com]

- 4. Methyl 3-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. ossila.com [ossila.com]

The Strategic Application of Methyl 3-fluoro-4-(trifluoromethyl)benzoate in the Synthesis of Kinase Inhibitor Scaffolds

Introduction: The Significance of Fluorinated Moieties in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the strategic incorporation of fluorine atoms and trifluoromethyl groups into drug candidates has become a cornerstone of medicinal chemistry. These modifications can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. Methyl 3-fluoro-4-(trifluoromethyl)benzoate emerges as a pivotal starting material, providing a synthetically versatile platform for the construction of complex pharmaceutical intermediates, particularly those utilized in the synthesis of targeted cancer therapies such as kinase inhibitors. Kinase-regulated pathways are crucial in cell signaling, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. This document provides a detailed guide for researchers and drug development professionals on the practical application of Methyl 3-fluoro-4-(trifluoromethyl)benzoate in the synthesis of a key aniline intermediate, a critical building block for numerous kinase inhibitors.

Core Synthetic Strategy: From Benzoate to a Key Aniline Intermediate

The overall synthetic strategy detailed herein outlines the transformation of Methyl 3-fluoro-4-(trifluoromethyl)benzoate into 3-fluoro-4-(trifluoromethyl)aniline. This aniline is a crucial precursor for the synthesis of various pharmaceutical agents, including the multi-kinase inhibitor Regorafenib.[1][2] The process involves a three-step sequence:

-

Saponification: Hydrolysis of the methyl ester to the corresponding carboxylic acid.

-

Amidation: Conversion of the carboxylic acid to the primary amide.

-

Hofmann or Curtius Rearrangement: Conversion of the primary amide to the primary amine with the loss of one carbon atom.[3][4]

This application note will provide detailed, step-by-step protocols for each of these transformations, underpinned by the rationale for the selected reagents and conditions.

Experimental Protocols and Methodologies

PART 1: Saponification of Methyl 3-fluoro-4-(trifluoromethyl)benzoate

Objective: To efficiently hydrolyze the methyl ester functionality to yield 3-fluoro-4-(trifluoromethyl)benzoic acid.

Causality of Experimental Choices: Base-catalyzed hydrolysis (saponification) is a classic and reliable method for the cleavage of esters. Lithium hydroxide (LiOH) is often preferred over sodium or potassium hydroxide in laboratory settings due to its lower molecular weight and, in some cases, improved solubility in mixed aqueous-organic solvent systems. The use of a co-solvent like methanol or tetrahydrofuran (THF) is necessary to ensure the miscibility of the organic ester with the aqueous base, thereby facilitating the reaction.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-fluoro-4-(trifluoromethyl)benzoate (1.0 eq.) in a mixture of methanol and water (3:1 v/v).

-

Addition of Base: To the stirred solution, add a solution of lithium hydroxide monohydrate (1.5 eq.) dissolved in water.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Once the starting material is consumed, remove the methanol under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material or non-acidic impurities.

-

Carefully acidify the aqueous layer to a pH of ~2 with 1M hydrochloric acid (HCl) at 0 °C (ice bath). A white precipitate of 3-fluoro-4-(trifluoromethyl)benzoic acid should form.

-

-

Isolation and Purification:

-

Collect the solid precipitate by vacuum filtration, washing with cold water.

-

Dry the solid under vacuum to a constant weight. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.

-

Data Presentation: Reagent Quantities for Saponification

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Sample Mass (g) | Sample Moles (mmol) |

| Methyl 3-fluoro-4-(trifluoromethyl)benzoate | 1.0 | 222.14 | 5.00 | 22.5 |

| Lithium Hydroxide Monohydrate | 1.5 | 41.96 | 1.42 | 33.8 |

| Methanol | - | 32.04 | - | - |

| Water | - | 18.02 | - | - |

| 1M Hydrochloric Acid | - | 36.46 | As needed | As needed |

PART 2: Amidation of 3-fluoro-4-(trifluoromethyl)benzoic acid

Objective: To convert the carboxylic acid into the corresponding primary amide, 3-fluoro-4-(trifluoromethyl)benzamide.

Causality of Experimental Choices: The formation of an amide bond from a carboxylic acid and an amine source (in this case, ammonia) typically requires the activation of the carboxylic acid. Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids to highly reactive acyl chlorides. The in-situ formation of the acyl chloride followed by reaction with ammonia provides a straightforward route to the primary amide. The use of an excess of aqueous ammonia serves both as the nitrogen source and as a base to neutralize the HCl generated during the reaction.

Detailed Protocol:

-

Acyl Chloride Formation:

-

In a fume hood, suspend 3-fluoro-4-(trifluoromethyl)benzoic acid (1.0 eq.) in toluene.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride (1.2 eq.) to the suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.

-

-

Amidation:

-

Carefully add the crude acyl chloride to a cooled (0 °C) and stirred solution of concentrated aqueous ammonia (excess).

-

Stir the mixture vigorously for 1-2 hours, allowing it to warm to room temperature. A precipitate of the amide should form.

-

-

Isolation and Purification:

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any ammonium salts.

-

Dry the 3-fluoro-4-(trifluoromethyl)benzamide under vacuum.

-

Visualization of the Synthetic Pathway

Caption: Synthetic pathway from Methyl 3-fluoro-4-(trifluoromethyl)benzoate to 3-fluoro-4-(trifluoromethyl)aniline.

PART 3: Hofmann Rearrangement of 3-fluoro-4-(trifluoromethyl)benzamide

Objective: To convert the primary amide to the corresponding primary amine, 3-fluoro-4-(trifluoromethyl)aniline.

Causality of Experimental Choices: The Hofmann rearrangement is a classic method for the conversion of a primary amide to a primary amine with one fewer carbon atom.[3][5] The reaction proceeds via an isocyanate intermediate, which is then hydrolyzed to the amine.[5] The use of bromine and sodium hydroxide is the traditional and a widely applicable condition for this transformation. Careful control of temperature is crucial to manage the exothermicity of the reaction and to ensure the desired rearrangement occurs efficiently.

Detailed Protocol:

-